molecular formula C13H13NO3S B2603829 [4-(4-Methoxy-phenyl)-2-methyl-thiazol-5-yl]-acetic acid CAS No. 553629-28-0

[4-(4-Methoxy-phenyl)-2-methyl-thiazol-5-yl]-acetic acid

Cat. No. B2603829
CAS RN: 553629-28-0
M. Wt: 263.31
InChI Key: GMCPJQBHRRYPTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Methoxy-phenyl)-2-methyl-thiazol-5-yl]-acetic acid, also known as 4-MPA, is an organic compound belonging to the family of thiazole carboxylic acids. It is a colorless, odorless, and water-soluble compound with a molecular weight of 208.26 g/mol. 4-MPA is a valuable chemical for several scientific and industrial applications, including the synthesis of pharmaceuticals, agricultural chemicals, and various organic compounds. In addition, 4-MPA is used in scientific research as a reagent in organic synthesis, as a catalyst in the production of polymers, and as a corrosion inhibitor.

Scientific Research Applications

Proteomics Research

“[4-(4-Methoxy-phenyl)-2-methyl-thiazol-5-yl]-acetic acid” is a specialty product used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the analysis of protein structure and function, identification of protein interactions, and discovery of biomarkers for disease.

Biomarker for Non-Small Cell Lung Cancer (NSCLC)

“2-[4-(4-methoxyphenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid” is a plasma metabolite with high sensitivity and specificity value as a biomarker for discriminating between NSCLC and healthy controls . Biomarkers are measurable indicators of the severity or presence of some disease state.

Synthesis of Biologically Active Molecules

This compound can be used as a reactant for the preparation of biologically and pharmacologically active molecules . These molecules could have potential applications in drug discovery and development.

Synthesis of Methyl 4-Methoxyphenylacetate

It can be used to prepare methyl 4-methoxyphenylacetate by esterification with dimethyl carbonate using mesoporous sulfated zirconia catalyst . This compound could have potential applications in the chemical industry.

Synthesis of Pharmacologically Important Metal Complexes

This compound can be used as a ligand to synthesize pharmacologically important dinuclear gallium (III) and phenyltin (IV) carboxylate metal complexes . These complexes could have potential applications in medicinal chemistry.

Suzuki-Miyaura Cross-Coupling Reactions

It can be used as a reactant for Suzuki-Miyaura cross-coupling reactions . This is a type of palladium-catalyzed cross-coupling reaction, used to synthesize carbon-carbon bonds.

properties

IUPAC Name

2-[4-(4-methoxyphenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c1-8-14-13(11(18-8)7-12(15)16)9-3-5-10(17-2)6-4-9/h3-6H,7H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMCPJQBHRRYPTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)CC(=O)O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(4-Methoxy-phenyl)-2-methyl-thiazol-5-yl]-acetic acid

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